Cas no 1533075-13-6 (α,2-Dimethyl-5-oxazolemethanamine)

α,2-ジメチル-5-オキサゾールメタンアミンは、有機合成中間体として重要な化合物です。分子内にオキサゾール環とアミン基を有し、高い反応性を示します。特に医薬品や農薬の合成において有用な構造単位として機能します。この化合物の特徴は、その立体障害が比較的小さいため、さまざまな求核試薬との反応が進行しやすい点です。また、オキサゾール環の電子吸引性により、隣接するアミン基の求核性が調整され、選択的反応が可能となります。熱安定性に優れ、保管や取り扱いが比較的容易なことも利点です。

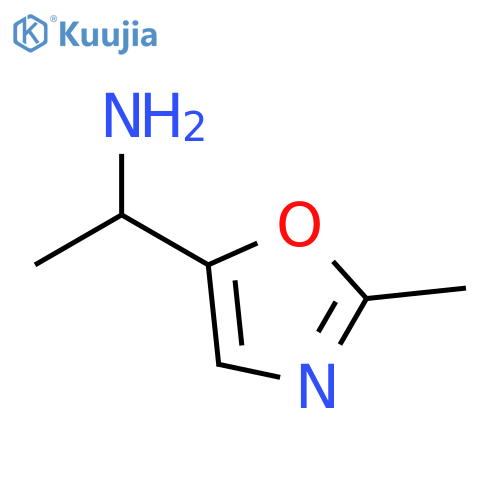

1533075-13-6 structure

商品名:α,2-Dimethyl-5-oxazolemethanamine

CAS番号:1533075-13-6

MF:C6H10N2O

メガワット:126.156401157379

CID:5252389

α,2-Dimethyl-5-oxazolemethanamine 化学的及び物理的性質

名前と識別子

-

- α,2-Dimethyl-5-oxazolemethanamine

- 1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine

-

- インチ: 1S/C6H10N2O/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3

- InChIKey: GTPNGJRTQFRWIT-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C)N)=CN=C1C

じっけんとくせい

- 密度みつど: 1.060±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 188.4±15.0 °C(Predicted)

- 酸性度係数(pKa): 8.42±0.29(Predicted)

α,2-Dimethyl-5-oxazolemethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-378469-1.0g |

1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine |

1533075-13-6 | 1.0g |

$1315.0 | 2023-03-02 | ||

| Enamine | EN300-378469-10.0g |

1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine |

1533075-13-6 | 10.0g |

$4337.0 | 2023-03-02 | ||

| Enamine | EN300-378469-5.0g |

1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine |

1533075-13-6 | 5.0g |

$3450.0 | 2023-03-02 | ||

| Enamine | EN300-378469-2.5g |

1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine |

1533075-13-6 | 2.5g |

$2724.0 | 2023-03-02 |

α,2-Dimethyl-5-oxazolemethanamine 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1533075-13-6 (α,2-Dimethyl-5-oxazolemethanamine) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬